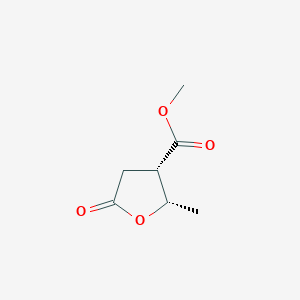
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- is a chemical compound with the molecular formula C7H10O4. It is also known by its IUPAC name, methyl (2S,3S)-2-methyl-5-oxooxolane-3-carboxylate. This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 3-Furancarboxylicacid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3R)-
- 3-Furancarboxylicacid,tetrahydro-4-methylene-2-octyl-5-oxo-,(2R,3S)-rel-
- 3-Furancarboxylicacid,tetrahydro-4-methylene-5-oxo-2-tridecyl-,(2R,3S)-
Uniqueness
3-Furancarboxylicacid,tetrahydro-2-methyl-5-oxo-,methylester,(2S,3S)- is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The (2S,3S) configuration may confer distinct properties compared to its stereoisomers, making it valuable for certain applications.
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
methyl (2S,3S)-2-methyl-5-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-4-5(7(9)10-2)3-6(8)11-4/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
Clé InChI |
NREXDEKRBOVAJB-WHFBIAKZSA-N |
SMILES isomérique |
C[C@H]1[C@H](CC(=O)O1)C(=O)OC |
SMILES canonique |
CC1C(CC(=O)O1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


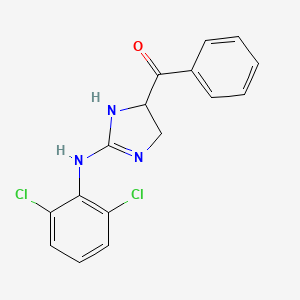
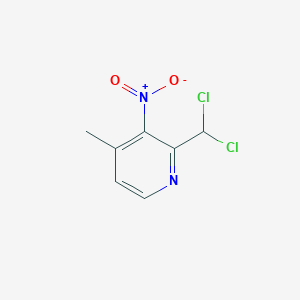
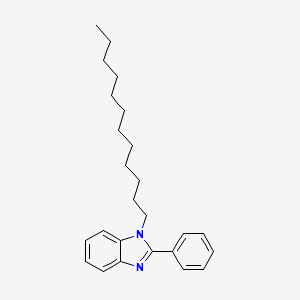
![beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13810336.png)
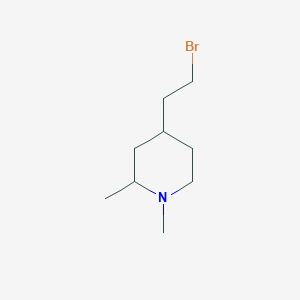
![Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate](/img/structure/B13810355.png)
![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
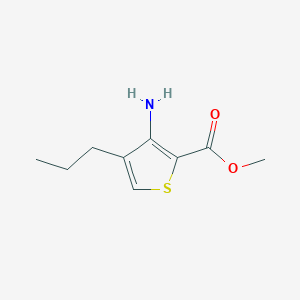
![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)

